2-(3,4-Dimethoxyphenyl)-5-isopropyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine
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Overview
Description
2-(3,4-Dimethoxyphenyl)-5-isopropyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine is a complex organic compound with a unique structure that combines a pyrazolo and benzoxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-5-isopropyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to cyclization reactions to form the final product. The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as batch processing and continuous flow reactors, could be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-5-isopropyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-isopropyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine involves its interaction with molecular targets within cells. This interaction can modulate specific pathways, leading to the desired biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(3,4-Dimethoxyphenyl)-5-(4-fluorophenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine
- 2-(3,4-Dimethoxyphenyl)-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine
- 5-(2,3-Dimethoxyphenyl)-2-(4-methylphenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine .
Uniqueness
What sets 2-(3,4-Dimethoxyphenyl)-5-isopropyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine apart is its specific combination of functional groups and ring systems, which confer unique chemical and biological properties
Properties
Molecular Formula |
C21H24N2O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-propan-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C21H24N2O3/c1-13(2)21-23-17(15-7-5-6-8-18(15)26-21)12-16(22-23)14-9-10-19(24-3)20(11-14)25-4/h5-11,13,17,21H,12H2,1-4H3 |
InChI Key |
MLKLISVKDQZEAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4O1 |
Origin of Product |
United States |
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